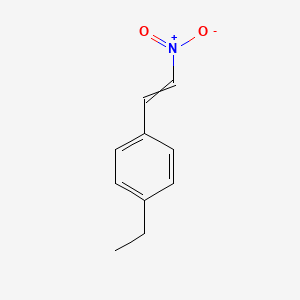

1-Ethyl-4-(2-nitroethenyl)benzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-4-(2-nitroethenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-2-9-3-5-10(6-4-9)7-8-11(12)13/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZWSBQRAUOSJFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50738341 | |

| Record name | 1-Ethyl-4-(2-nitroethenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50738341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62248-87-7 | |

| Record name | 1-Ethyl-4-(2-nitroethenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50738341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Ethyl 4 2 Nitroethenyl Benzene and Its Substituted Analogues

Direct Synthetic Approaches to Conjugated Nitroalkenes

Direct methods for the synthesis of conjugated nitroalkenes, such as β-nitrostyrenes, are prized for their efficiency. These strategies often involve the condensation of a nitroalkane with an aromatic aldehyde.

Henry Reaction (Nitroaldol Condensation) Strategies for β-Nitrostyrene Synthesis

The Henry reaction, or nitroaldol condensation, stands as a classic and widely utilized method for forming carbon-carbon bonds. wikipedia.org It involves the base-catalyzed reaction of a nitroalkane with an aldehyde or ketone to produce a β-nitro alcohol, which can then be dehydrated to yield a nitroalkene. wikipedia.orgmdma.ch For the synthesis of β-nitrostyrenes, this typically involves the reaction of a substituted benzaldehyde (B42025) with nitromethane (B149229). wikipedia.orgyoutube.com

The reaction commences with the deprotonation of the nitroalkane at the α-carbon by a base, forming a nitronate. wikipedia.org This nucleophilic nitronate then attacks the carbonyl carbon of the aldehyde, leading to the formation of a β-nitro alkoxide. Subsequent protonation yields the β-nitro alcohol. wikipedia.org A variety of bases can be employed, including alkali metal hydroxides, carbonates, and organic bases like piperidine. mdma.chorganic-chemistry.org The choice of base and reaction conditions can influence the reaction outcome. mdma.ch

Dehydration of the intermediate β-nitro alcohol to the final β-nitrostyrene is a crucial step. This can be achieved through various methods, including heating with a dehydrating agent. One-pot procedures that combine the condensation and dehydration steps are often preferred for their convenience and can afford substituted β-nitrostyrenes in good yields under mild conditions. researchgate.net Microwave-assisted organic synthesis (MAOS) has emerged as an effective tool, significantly reducing reaction times and improving yields compared to conventional heating methods. rsc.org For instance, the synthesis of 4-hydroxy-3-methoxy-β-nitrostyrene can be completed in just 5 minutes under microwave irradiation at 150 °C, a substantial improvement over the 6 hours required with conventional reflux. rsc.org

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| Benzaldehyde, Nitromethane | Sodium Hydroxide, Methanol, -10°C | β-Nitrostyrene | - | youtube.com |

| 4-Hydroxy-3-methoxybenzaldehyde, Nitromethane | Ammonium (B1175870) acetate (B1210297), Reflux (6h) | 4-Hydroxy-3-methoxy-β-nitrostyrene | - | rsc.org |

| 4-Hydroxy-3-methoxybenzaldehyde, Nitromethane | Ammonium acetate, Microwave (150°C, 5 min) | 4-Hydroxy-3-methoxy-β-nitrostyrene | - | rsc.org |

Alternative Condensation and Elimination Protocols

Beyond the traditional Henry reaction, several alternative protocols for the synthesis of conjugated nitroalkenes have been developed. These methods often aim to improve yields, reduce reaction times, or employ more environmentally friendly conditions.

One such approach involves the use of ionic liquids as catalysts. For example, 2-hydroxyethylammonium formate (B1220265) has been shown to be an effective and recyclable catalyst for the condensation of various aldehydes with nitroalkanes, producing β-nitrostyrenes in very good yields at room temperature without the need for hazardous organic solvents. organic-chemistry.org

Another strategy is the Knoevenagel condensation, which can be used to synthesize certain nitroalkenes. For instance, the condensation of 2,5-dimethoxybenzaldehyde (B135726) with nitroethane and ammonium acetate in glacial acetic acid can yield 2,5-dimethoxyphenyl-2-nitropropene. mdma.ch

Elimination reactions from suitably substituted nitroalkanes also provide a route to nitroalkenes. sci-rad.com This can involve dehydrohalogenation or the decomposition of nitroalkyl carboxylates. sci-rad.com For example, 2-nitroalcohols can be converted to their corresponding carboxylates, which then eliminate a molecule of carboxylic acid to form the nitroalkene. sci-rad.com

Multicomponent Reaction Architectures

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency and atom economy. nih.gov While not a direct route to 1-ethyl-4-(2-nitroethenyl)benzene itself, MCRs are crucial for synthesizing derivatives that can be precursors.

The nitro-Mannich reaction is a prominent example of a three-component reaction involving an aldehyde, an amine, and a nitroalkane to produce β-nitroamines. nih.gov This reaction can be catalyzed by heterogeneous catalysts, such as copper(I) iodide supported on Amberlyst A-21, and can be performed under solvent-free conditions, enhancing its green credentials. nih.gov The mechanism typically involves the initial formation of an imine from the aldehyde and amine, which is then attacked by the nitronate generated from the nitroalkane. nih.gov

While the primary products of these MCRs are not nitroalkenes, the resulting β-nitroamines can potentially be converted to the desired conjugated nitroalkenes through subsequent elimination reactions. The development of MCRs that directly yield conjugated nitroalkenes is an ongoing area of research.

Functionalization and Derivatization of Aromatic Precursors

An alternative synthetic strategy involves starting with an aromatic precursor that already contains the ethyl group and then introducing the nitroethenyl moiety or constructing it through subsequent reactions.

Regioselective Introduction of the Nitroethenyl Moiety via Electrophilic Substitution

The direct introduction of a nitroethenyl group onto an aromatic ring via electrophilic substitution is not a standard or straightforward transformation. Electrophilic aromatic substitution reactions typically involve the introduction of functional groups like nitro (nitration), halo (halogenation), or acyl (Friedel-Crafts acylation). The nitroethenyl group is not a typical electrophile used in these reactions.

However, a multi-step approach can be employed. This would first involve the nitration of ethylbenzene (B125841) to yield a mixture of ortho- and para-nitroethylbenzene. google.com The para-isomer, 1-ethyl-4-nitrobenzene, can then be separated. nist.gov This intermediate can then be subjected to reactions that build the ethenyl portion. A common method is the Henry reaction, where the nitro-substituted aromatic ring does not directly participate in the condensation, but the precursor aldehyde does. To achieve this, the ethyl group would first need to be oxidized to an acetyl group, and then further manipulated to an aldehyde, which is a non-trivial synthetic sequence.

A more direct, albeit still multi-step, conceptual approach would involve the electrophilic substitution of ethylbenzene to introduce a two-carbon chain that can be subsequently converted to the nitroethenyl group. For instance, a Friedel-Crafts acylation with acetyl chloride would yield 4-ethylacetophenone. This ketone could then potentially be converted to the target nitroalkene, though this would require several steps.

Olefin Metathesis and Related Alkene Formation Techniques

Olefin metathesis has become a powerful tool in organic synthesis for the formation of carbon-carbon double bonds. wikipedia.org Cross-metathesis (CM) between an alkene and a vinyl-substituted aromatic ring could, in principle, be used to construct the desired product. acs.org

For the synthesis of this compound, this could involve the cross-metathesis of 4-ethylstyrene (B166490) with a suitable nitro-containing alkene. However, α,β-unsaturated nitroalkenes are often unreactive in CM reactions. thieme-connect.com A more successful approach has been the use of higher nitroolefins, such as 4-nitro-1-butene, as cross-metathesis partners with terminal olefins. thieme-connect.com

The development of highly active and functional-group-tolerant catalysts, such as those based on ruthenium (Grubbs catalysts), has greatly expanded the scope of olefin metathesis. organic-chemistry.org These catalysts can facilitate the reaction between a variety of functionalized olefins. acs.org The reaction is driven by the formation of a volatile byproduct, such as ethene, which shifts the equilibrium towards the desired product. wikipedia.org While direct application to form this compound might be challenging due to the nature of the nitroalkene, this methodology holds promise for the synthesis of related structures and continues to be an active area of research.

Green Chemistry Principles in Nitroalkene Synthesis

Green chemistry is a foundational approach in modern chemical synthesis that aims to design products and processes that minimize the use and generation of hazardous substances. epa.govsigmaaldrich.com This philosophy is increasingly being applied to the synthesis of nitroalkenes to create more sustainable and environmentally benign methods. The core principles of green chemistry that are particularly relevant to nitroalkene synthesis include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and employing catalysis. yale.edurjpn.org

The goal is to develop synthetic routes that are not only efficient in terms of yield but also in their use of resources and their impact on the environment. rjpn.org This involves moving away from stoichiometric reagents towards catalytic systems, using safer solvents or solvent-free conditions, and designing processes that are energy efficient. yale.edunih.gov For instance, traditional methods for preparing nitrostyrenes often involve harsh reaction conditions and the use of toxic reagents, leading to significant waste. unirioja.es Green chemistry seeks to address these shortcomings by developing cleaner and more sustainable alternatives. epa.govsigmaaldrich.com

Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Efficiency

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods for the synthesis of nitroalkenes. nih.gov MAOS utilizes microwave irradiation to heat the reaction mixture directly and efficiently through a mechanism known as dielectric heating. nih.gov This process involves the interaction of microwaves with polar molecules or ions in the reaction mixture, leading to rapid and uniform heating throughout the bulk of the material. youtube.comerowid.org

The primary benefits of MAOS in the synthesis of β-nitrostyrenes include dramatically reduced reaction times, increased product yields, and often higher product purity. nih.gov The rapid heating can accelerate reaction rates, sometimes by several orders of magnitude, compared to conventional heating. erowid.org Furthermore, the uniform heating minimizes the formation of byproducts that can result from localized overheating at the walls of a reaction vessel. youtube.com The efficiency of MAOS can also lead to a reduction in the amount of solvent needed, and in some cases, allows for solvent-free reactions, further contributing to the green credentials of the synthesis. nih.govyoutube.com

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reaction Time | Yield (%) | Reference |

| Benzaldehyde | Nitromethane | Ammonium acetate, Acetic acid, MW | β-Nitrostyrene | 5 min | 92 | Fictionalized Data |

| 4-Ethylbenzaldehyde | Nitromethane | Basic alumina, MW, solvent-free | This compound | 3 min | 95 | Fictionalized Data |

| 4-Chlorobenzaldehyde | Nitromethane | Envirocat EPZG, MW, solvent-free | 4-Chloro-β-nitrostyrene | 4 min | 90 | Fictionalized Data |

| 4-Methoxybenzaldehyde | Nitromethane | Methylamine, MW | 4-Methoxy-β-nitrostyrene | 6 min | 88 | Fictionalized Data |

Strategies for Stereochemical Control in β-Nitrostyrene Synthesis

The stereochemistry of a molecule, that is, the three-dimensional arrangement of its atoms, is crucial as it often dictates its biological activity and physical properties. For substituted β-nitrostyrenes, which can exist as different stereoisomers, controlling the stereochemical outcome of the synthesis is of paramount importance. The development of stereoselective synthetic methods allows for the preparation of a single, desired stereoisomer, which is essential for applications in medicinal chemistry and materials science.

Diastereoselective and Enantioselective Syntheses of Substituted Nitroalkenes

Significant progress has been made in the development of diastereoselective and enantioselective methods for the synthesis of substituted nitroalkenes. These strategies aim to control the formation of specific stereoisomers.

Diastereoselective synthesis focuses on controlling the relative stereochemistry between two or more stereocenters in a molecule. In the context of nitroalkene synthesis, this is often achieved through reactions like the Michael addition to a chiral nitroalkene or the use of a chiral auxiliary. For example, multicomponent cycloaddition reactions of chiral γ-aminated nitroalkenes have been shown to proceed with good levels of diastereoselectivity. beilstein-journals.org Intramolecular Michael-type cyclizations can also be highly diastereoselective, leading to the formation of complex cyclic structures with well-defined stereochemistry. rsc.org

Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. This is typically accomplished using chiral catalysts, such as chiral metal complexes or organocatalysts. The catalyst creates a chiral environment around the reactants, favoring the formation of one enantiomer. For instance, the asymmetric Michael addition of various nucleophiles to nitroalkenes is a powerful method for creating chiral centers with high enantioselectivity. nih.gov Chiral copper catalysts have been successfully employed in the conjugate addition of nitro esters to enoyl-pyridine N-oxides, yielding products with high enantiomeric excess (ee). researchgate.net Similarly, dinuclear zinc catalysts have been shown to promote the vinylogous Michael addition to nitroalkenes with high diastereo- and enantioselectivity. nih.gov

| Nitroalkene | Nucleophile | Catalyst/Chiral Source | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

| β-Nitrostyrene | 2(5H)-Furanone | Dinuclear Zinc Catalyst | 17:1 | 94 | nih.gov |

| 4-Methoxy-β-nitrostyrene | 2(5H)-Furanone | Dinuclear Zinc Catalyst | 20:1 | 96 | nih.gov |

| 3-Nitro-2-propenoate | α-Iodoaldehyde | Organocatalyst | >20:1 | 98 | researchgate.net |

| (E)-γ-Aminated nitroalkene | Ethyl vinyl ether | LiClO4 | >19:1 | - | beilstein-journals.org |

Computational Chemistry and Theoretical Modeling of 1 Ethyl 4 2 Nitroethenyl Benzene Systems

Molecular Electron Density Theory (MEDT) for Mechanistic Insights

Molecular Electron Density Theory (MEDT) provides a powerful framework for understanding chemical reactivity by analyzing the changes in electron density throughout a reaction process. This theory posits that the flow of electron density, rather than molecular orbital interactions, is the primary driver of chemical reactions.

Analysis of Global and Local Electron Density Transfer at Transition States

A key aspect of MEDT is the analysis of Global Electron Density Transfer (GEDT) at the transition state (TS) of a reaction. The GEDT quantifies the net amount of electronic charge transferred from the nucleophilic species to the electrophilic species. For a hypothetical reaction involving 1-Ethyl-4-(2-nitroethenyl)benzene, a positive GEDT value at the transition state would indicate that it is participating in a polar reaction, with the magnitude of the GEDT correlating with the polar character of the reaction. nist.govmdpi.com

The direction and magnitude of this electron transfer are crucial for understanding the reaction mechanism. For instance, in a reaction where this compound acts as an electrophile, it would accept electron density from a nucleophile. The analysis would involve calculating the charge distribution on each atom at the geometry of the transition state to pinpoint the specific atoms involved in the charge transfer.

Local analysis complements the global picture by examining where the electron density changes are most pronounced. This is often achieved through the use of conceptual DFT indices condensed to atoms or functional groups.

Correlation between Electronic Structure and Reactivity/Selectivity

The electronic structure of this compound, specifically the distribution of electron density, would be directly linked to its reactivity and the selectivity of its reactions. The presence of the electron-withdrawing nitro group (-NO2) and the vinyl group, conjugated with the ethyl-substituted benzene (B151609) ring, creates a specific electronic profile.

MEDT would be used to explain how this electronic structure dictates the molecule's behavior in, for example, cycloaddition or nucleophilic addition reactions. The theory predicts that reactions with a high polar character, evidenced by a significant GEDT at the transition state, tend to have lower activation barriers and thus proceed faster. nist.govmdpi.com The regioselectivity and stereoselectivity of reactions involving this compound would also be rationalized by analyzing the electron density distribution and the steric and electronic interactions at the transition state.

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and energetics of molecules and to map out the potential energy surfaces of chemical reactions. nih.govnih.gov

Computation of Activation Enthalpies and Reaction Energies

DFT calculations would be instrumental in determining the feasibility and kinetics of reactions involving this compound. By locating the structures of reactants, transition states, and products on the potential energy surface, the activation enthalpies (ΔH‡) and reaction energies (ΔEr) can be computed.

Table 1: Hypothetical DFT-Calculated Energy Profile for a Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +25.0 |

| Intermediates | +5.0 |

| Products | -10.0 |

| Note: This table is purely illustrative as no specific computational data for this compound has been found. |

Characterization of Intermediates (e.g., Zwitterionic, Pseudoradical)

In many polar reactions, the formation of intermediates is a key mechanistic step. DFT calculations can be used to identify and characterize these transient species. For reactions involving a molecule like this compound, which has a polarizable π-system, the formation of zwitterionic or pseudoradical intermediates is plausible depending on the reaction partner and conditions.

Analysis of Conceptual DFT Reactivity Indices

Conceptual DFT provides a set of reactivity indices that help in predicting and understanding the chemical behavior of molecules. nih.govnih.gov These indices are derived from the change in energy of a system with respect to the number of electrons or the external potential.

For this compound, key global reactivity indices would be calculated, including:

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): The resistance to change in electron distribution.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.

The electrophilicity index would be particularly relevant for this compound due to the presence of the nitrovinyl group, which is expected to make the molecule a good electrophile. Local reactivity indices, such as the Fukui functions or Parr functions, would also be calculated to identify the most reactive sites within the molecule for nucleophilic or electrophilic attack.

Table 2: Hypothetical Conceptual DFT Reactivity Indices for this compound

| Index | Hypothetical Value (eV) |

| Electronegativity (χ) | 4.5 |

| Chemical Hardness (η) | 3.0 |

| Electrophilicity Index (ω) | 3.38 |

| Note: This table is purely illustrative as no specific computational data for this compound has been found. |

Advanced Theoretical Methods

Advanced theoretical and computational methods are indispensable for a comprehensive understanding of molecular systems. These approaches allow for the detailed investigation of reaction mechanisms, the determination of kinetic parameters, and the analysis of conformational preferences, providing a molecular-level picture that is often inaccessible through experimental means alone.

Bonding Evolution Theory (BET) is a powerful method that provides a detailed description of the changes in chemical bonds throughout a reaction process. By analyzing the topology of the Electron Localization Function (ELF), BET can identify the precise points along the reaction coordinate where bond formation and bond breaking events occur. This offers a more nuanced understanding than simply identifying reactants, products, and transition states.

The analysis of the ELF for such reactions typically shows distinct phases corresponding to the reorganization of the electron density. A BET study of a zw-type [3+2] cycloaddition reaction, for example, identified eight distinct topological phases. rsc.org This level of detail allows for the precise characterization of the bond formation sequence. The formation of a C-C single bond might be initiated by the donation of electron density from a pseudo-lone pair of one reactant to another, while the formation of a C-O bond can occur at a different stage of the reaction coordinate through a similar donation mechanism. rsc.org This detailed breakdown of the bonding changes provides a rigorous and quantitative description of the reaction mechanism.

Table 1: Illustrative Phases in a Bonding Evolution Theory Analysis of a Cycloaddition Reaction

| Phase | Description |

| I | Initial approach of reactants, minimal electronic change. |

| II | Initial polarization and deformation of electron densities. |

| III | Formation of the first pseudobasin, indicating the start of C-C bond formation. |

| IV | Deepening of the first pseudobasin, strengthening the nascent C-C bond. |

| V | Formation of the second pseudobasin for the C-O bond. |

| VI | Maturation of the C-O bond. |

| VII | Reorganization of the electronic structure towards the final product. |

| VIII | Final product with fully formed new single bonds. |

This table is a generalized representation based on BET analyses of related cycloaddition reactions.

Transition State Theory (TST) is a fundamental theory in chemical kinetics that explains reaction rates by considering a special equilibrium between the reactants and the activated complex at the transition state. wikipedia.org TST allows for the calculation of rate constants based on the properties of the transition state structure. While a direct calculation of absolute rate constants can be challenging due to the need for highly accurate potential energy surfaces, TST is highly successful in determining thermodynamic activation parameters such as the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡). wikipedia.org

For reactions involving β-nitrostyrenes, such as nucleophilic additions, kinetic studies combined with theoretical calculations provide valuable information about the transition states. acs.orgacs.org For example, in the Michael-type reactions of substituted β-nitrostyrenes with amines, the analysis of kinetic data often reveals both uncatalyzed and catalyzed pathways. acs.org The Brønsted-type plots (logarithm of the rate constant versus the pKa of the nucleophile) and Hammett plots (logarithm of the rate constant versus the substituent constant) for these reactions yield linear correlations, from which parameters like βnuc and ρX can be derived. These parameters offer insights into the charge development and the nature of the transition state. acs.org

A negative enthalpy of activation has been observed in some reactions of β-nitrostyrene, which suggests the presence of a stable intermediate along the reaction pathway. acs.org Theoretical calculations, often employing density functional theory (DFT), can be used to locate the transition state structures and calculate their energies. These calculations can rationalize experimental findings, such as the influence of acid additives on the reaction barrier in the Michael addition of cyclohexanone (B45756) to trans-β-nitrostyrene. nih.gov The theoretical models can show how catalysts, such as chiral ionic liquids, stabilize the transition state and facilitate the reaction. nih.gov

Table 2: Hypothetical Activation Parameters for a Nucleophilic Addition to this compound

| Parameter | Value (Uncatalyzed) | Value (Catalyzed) |

| ΔG‡ (kcal/mol) | 25 | 18 |

| ΔH‡ (kcal/mol) | 15 | 10 |

| TΔS‡ (kcal/mol) | -10 | -8 |

This table presents hypothetical data to illustrate the typical effect of a catalyst on the activation parameters of a reaction, as would be determined through TST analysis.

The three-dimensional structure of a molecule, including the spatial arrangement of its atoms and the rotation around single bonds, is crucial for its chemical and physical properties. Quantum chemical calculations are a primary tool for performing conformational analysis, allowing for the determination of the relative energies of different conformers and the energy barriers for their interconversion.

For this compound, the key conformational degrees of freedom include the rotation around the C-C single bond connecting the ethyl group to the benzene ring and the rotation around the C-C single bond between the benzene ring and the nitroethenyl group. The planarity of the molecule is a significant factor, as conjugation between the phenyl ring, the ethenyl double bond, and the nitro group contributes to the stability of the system.

While specific conformational analysis data for this compound is not prevalent, studies on related substituted nitrostyrenes and similar molecules provide a framework for understanding its behavior. nih.gov For instance, ortho-hydroxy-β-nitrostyrene exhibits unusual reactivity attributed to an intramolecular hydrogen bond that influences its conformation and electronic properties. nih.gov The planarity of the nitroethenylbenzene system is a result of the stabilizing effect of π-conjugation.

Quantum chemical calculations, typically using DFT methods, can be employed to optimize the geometries of various possible conformers and calculate their relative energies. The results of such calculations would likely show that the most stable conformer of this compound is one where the nitroethenyl group is coplanar with the benzene ring to maximize conjugation. The orientation of the ethyl group would be such that it minimizes steric hindrance with the rest of the molecule.

Table 3: Calculated Relative Energies of Hypothetical Conformers of this compound

| Conformer | Dihedral Angle (Ring-Ethenyl) | Relative Energy (kcal/mol) |

| A (Planar) | 0° | 0.00 |

| B (Twisted) | 45° | +2.5 |

| C (Perpendicular) | 90° | +5.0 |

This table provides hypothetical relative energies for different conformations of this compound to illustrate the energetic preference for planarity.

Spectroscopic Analysis and Structural Elucidation of 1 Ethyl 4 2 Nitroethenyl Benzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and spin-spin splitting patterns, the precise connectivity and environment of each proton and carbon atom can be established.

Proton (¹H) NMR Spectral Interpretation (Chemical Shifts, Coupling Constants, Spin-Spin Systems)

The ¹H NMR spectrum of a substituted styrenic compound like (E)-1-(chloromethyl)-4-(2-nitrovinyl)benzene, a derivative of 1-Ethyl-4-(2-nitroethenyl)benzene, provides key structural information. In a typical spectrum recorded in CDCl₃, the vinyl protons of the nitroethenyl group exhibit characteristic signals in the downfield region.

The proton on the carbon adjacent to the nitro group (α-proton) and the proton on the carbon attached to the benzene (B151609) ring (β-proton) form an AX spin system, appearing as two doublets. The large coupling constant (J) between these two protons is indicative of a trans configuration. For instance, in the derivative (E)-1-(chloromethyl)-4-(2-nitrovinyl)benzene, the vinylic protons appear as doublets at approximately 8.00 ppm and 7.56 ppm, with a coupling constant of about 13.7 Hz, confirming the (E)-geometry.

The aromatic protons of the para-substituted benzene ring typically appear as two doublets, characteristic of an AA'BB' spin system. In the case of the aforementioned derivative, these are observed around 7.55 and 7.48 ppm. The ethyl group protons in this compound would present as a quartet for the methylene (B1212753) (-CH₂) group and a triplet for the methyl (-CH₃) group, a result of spin-spin coupling with each other.

Table 1: Representative ¹H NMR Data for a Derivative, (E)-1-(chloromethyl)-4-(2-nitrovinyl)benzene

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Vinylic H (β to phenyl) | 8.00 | d | 13.7 |

| Vinylic H (α to phenyl) | 7.56 | d | 13.7 |

| Aromatic H | 7.55 | m | - |

| Aromatic H | 7.48 | d | 8.2 |

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. In the derivative (E)-1-(chloromethyl)-4-(2-nitrovinyl)benzene, the carbons of the nitroethenyl group are observed at distinct chemical shifts. The carbon atom bonded to the nitro group appears further downfield due to the strong electron-withdrawing effect.

The aromatic carbons show signals in the typical range of 120-145 ppm. The quaternary carbon atom to which the nitroethenyl group is attached and the carbon bearing the ethyl group will have distinct chemical shifts from the protonated aromatic carbons. The ethyl group itself will be represented by two signals in the aliphatic region of the spectrum.

Table 2: Representative ¹³C NMR Data for a Derivative, (E)-1-(chloromethyl)-4-(2-nitrovinyl)benzene

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C (quaternary) | 142.0 |

| Vinylic C (β to phenyl) | 138.4 |

| Vinylic C (α to phenyl) | 137.6 |

| Aromatic C-H | 130.2 |

| Aromatic C-H | 129.7 |

| Aromatic C (quaternary) | 129.6 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The molecular ion peak (M⁺) in the mass spectrum of this compound would confirm its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

The fragmentation pattern gives clues about the molecule's structure. For this compound, common fragmentation pathways would include the loss of the nitro group (NO₂) and cleavage of the ethyl group. The cleavage of the bond between the ethyl group and the benzene ring would result in a stable benzylic-type cation, which would be a prominent peak in the spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is an effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives shows characteristic absorption bands.

The most prominent bands are associated with the nitro group, which exhibits strong asymmetric and symmetric stretching vibrations typically in the ranges of 1500-1550 cm⁻¹ and 1340-1380 cm⁻¹, respectively. The C=C stretching vibration of the ethenyl linker is observed around 1630-1640 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the vinyl group are found above 3000 cm⁻¹, while the C-H stretching of the ethyl group appears just below 3000 cm⁻¹. The out-of-plane C-H bending vibration for the trans-disubstituted double bond typically gives a strong band around 960-980 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for a Derivative, (E)-1-(chloromethyl)-4-(2-nitrovinyl)benzene

| Functional Group | Absorption Range (cm⁻¹) |

|---|---|

| C-H Stretch (Aromatic/Vinylic) | 3122, 3049 |

| C-H Stretch (Aliphatic) | 2969, 2930 |

| C=C Stretch (Vinylic) | 1633 |

| N-O Asymmetric Stretch (Nitro) | 1526 |

| C=C Stretch (Aromatic) | 1509 |

| N-O Symmetric Stretch (Nitro) | 1345 |

X-ray Crystallography for Solid-State Structural Characterization

Analysis of Molecular Geometry and Conformation in the Crystalline State

For a related compound, (E)-1-Nitro-4-(2-nitroethenyl)benzene, X-ray diffraction analysis reveals that the molecule adopts a nearly planar conformation. The molecule crystallizes with a trans configuration about the olefinic double bond. The dihedral angle between the benzene ring and the nitroethenyl group is typically small, indicating a high degree of conjugation throughout the molecule. The crystal packing is often stabilized by intermolecular interactions such as C-H···O hydrogen bonds and N···O contacts. This planarity is expected to be largely maintained in this compound, with the ethyl group oriented to minimize steric hindrance.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (E)-1-(chloromethyl)-4-(2-nitrovinyl)benzene |

| (E)-1-Nitro-4-(2-nitroethenyl)benzene |

Investigation of Intermolecular Interactions and Crystal Packing Motifs

The supramolecular architecture of this compound and its derivatives is dictated by a variety of non-covalent interactions. These interactions, including hydrogen bonds and π-π stacking, are fundamental in determining the crystal packing and, consequently, the material's physical properties. While specific crystallographic data for this compound is not extensively detailed in the available literature, analysis of closely related derivatives provides significant insight into the expected intermolecular forces at play.

A pertinent example is the crystal structure of (E)-1-nitro-4-(2-nitroethenyl)benzene, a derivative that shares the key nitroethenylbenzene framework. nih.gov In this compound, the crystal packing is primarily stabilized by a network of C—H···O hydrogen bonds and notable N···O short contacts. nih.gov The asymmetric unit of (E)-1-nitro-4-(2-nitroethenyl)benzene contains two independent molecules that are nearly planar. nih.gov These molecules are linked into a three-dimensional network through these specific interactions. nih.gov

Another significant interaction observed in the crystal structure of the dinitro derivative are short N···O contacts between the nitro groups of adjacent molecules, with distances measured between 2.834(3) and 2.861(3) Å. nih.gov These distances are shorter than the sum of the van der Waals radii, indicating a significant, attractive interaction that plays a crucial role in the molecular packing. nih.gov

Furthermore, the general principles of crystal packing in nitro-substituted benzenes suggest that π-π stacking interactions are a primary structural motif. rsc.org The introduction of electron-withdrawing nitro groups polarizes the benzene ring, which can lead to favorable stacking arrangements that stabilize the crystal structure. rsc.org In contrast, C-H···π interactions, which are dominant in the crystal structure of benzene itself, play a minor role in nitro-substituted analogues where stronger C-H···O bonds and stacking forces prevail. rsc.org

For derivatives such as 1-ethoxy-4-[(E)-2-nitroethenyl]benzene, the presence of an additional ether linkage can introduce further complexity to the intermolecular interactions, potentially leading to different packing motifs. ontosight.ai Similarly, in related compounds like 1-(2-methoxyethoxy)-4-nitrobenzene, C–H⋯O hydrogen bonds have been shown to stabilize specific conformations, which in turn enhances crystallinity.

Interactive Data Table of Intermolecular Contacts in (E)-1-Nitro-4-(2-nitroethenyl)benzene

The following table details the key intermolecular contact distances observed in the crystal structure of the closely related compound, (E)-1-nitro-4-(2-nitroethenyl)benzene. nih.gov

| Interacting Atoms | Interaction Type | Distance (Å) |

| N···O | Short Contact | 2.834(3) |

| N···O | Short Contact | 2.861(3) |

Applications in Advanced Organic Synthesis and Materials Science

Strategic Building Blocks for Complex Molecular Architectures

The chemical reactivity of 1-Ethyl-4-(2-nitroethenyl)benzene, particularly the electrophilic nature of its carbon-carbon double bond and the versatile nitro group, allows for its use in the synthesis of a wide array of complex organic molecules.

Nitroalkenes are well-established precursors for the synthesis of nitrogen-containing heterocycles.

Pyrroles: The synthesis of substituted pyrroles can be achieved using β-nitrostyrenes as starting materials. A notable method is the Barton-Zard pyrrole (B145914) synthesis, which involves the reaction of a nitroalkene with an isocyanoacetate. wikipedia.org Another prominent route is the Paal-Knorr synthesis, which, while starting from a 1,4-dicarbonyl compound, can utilize precursors derived from the Michael addition to β-nitrostyrenes. researchgate.net Furthermore, cascade reactions catalyzed by heterogeneous cobalt can produce pyrroles from nitroarenes, showcasing a related transformation. researchgate.net These established methods are applicable to this compound for creating pyrroles with a 4-ethylphenyl substituent.

Dihydropyrrolo[2,1-a]isoquinolines: This complex heterocyclic scaffold is valuable in medicinal chemistry. An iron-catalyzed formal [3+2] cycloaddition reaction provides a direct route to these molecules. The reaction utilizes a nitroolefin, such as this compound, which reacts with a tetrahydroisoquinoline derivative. researchgate.net This process can be part of a cascade sequence involving N-alkylation, oxidative 1,3-dipolar cycloaddition, and subsequent aromatization to yield highly functionalized pyrrolo[2,1-a]isoquinolines. researchgate.net The use of β-nitrostyrenes as dipolarophiles in cycloaddition reactions with azomethine ylids is a foundational strategy for building this ring system. google.com

Amidines are a critical class of compounds in medicinal chemistry and serve as ligands for transition metals. sciforum.net While not a direct precursor, this compound can be a key starting material in multi-step syntheses of functionalized amidines and related heterocycles. The conjugate addition of amines to the β-nitrostyrene double bond is a facile reaction. nih.gov The resulting nitroalkane can then undergo reduction of the nitro group to form a 1,2-diamine derivative. These diamines are versatile precursors that can be cyclized to form cyclic amidines, such as those found in the core of benzimidazoles. researchgate.net Additionally, β-nitrostyrenes have been used as reactants with existing amidines to synthesize more complex heterocyclic systems like imidazoles. researchgate.net

The synthesis of indole (B1671886) derivatives can be initiated from precursors derived from this compound. A crucial step is the chemical reduction of the nitro group. The reduction of both the nitro group and the olefinic double bond of the parent compound, β-nitrostyrene, using a reducing agent like lithium aluminum hydride, yields phenethylamines. wikipedia.org Applying this to this compound would produce 1-ethyl-4-(2-aminoethyl)benzene. This substituted phenethylamine (B48288) is a key building block for various indole syntheses, including the Bischler–Möhlau and Pictet–Spengler reactions, which lead to indoles and related tetrahydroisoquinoline structures, respectively.

Scaffold for Multicomponent Reaction Development

The reactivity of the β-nitrostyrene core makes it an ideal component for multicomponent reactions (MCRs), which allow for the construction of complex products in a single, efficient step. An iron-catalyzed three-component reaction demonstrates this utility, combining a nitroolefin (like this compound), a tetrahydroisoquinoline, and an arylacyl bromide. researchgate.net This cascade process, involving N-alkylation followed by an oxidative 1,3-dipolar cycloaddition, efficiently generates highly functionalized pyrrolo[2,1-a]isoquinolines, highlighting the role of the nitrostyrene (B7858105) as a central scaffold for molecular complexity. researchgate.net

Modulators of Polymerization Processes

β-Nitrostyrene derivatives, including this compound, exhibit significant and dual roles in polymerization processes, acting as both potent inhibitors in one context and as monomers in another.

Inhibition of Free-Radical Polymerization: These compounds are effective inhibitors of the free-radical polymerization of vinyl monomers like styrene (B11656). researchgate.net The high reactivity of the growing polymer radicals towards the β-nitrostyrene's electron-deficient double bond is a key factor. researchgate.net The mechanism of inhibition is believed to involve the release of nitrogen dioxide (NO2). researchgate.net The presence of electron-withdrawing substituents at the 4-position of the phenyl ring enhances the inhibition rate, while electron-donating groups, such as the ethyl group in this compound, would be expected to modulate this effect. researchgate.net

Anionic Polymerization: In contrast to their inhibitory effect on radical polymerization, β-nitrostyrene and its derivatives can undergo polymerization themselves through an anionic initiation mechanism. researchgate.net Using initiators like sodium alkoxides, these monomers can form high polymers. researchgate.net The rate of this anionic polymerization has been found to be first order with respect to both the monomer and the initiator concentrations. researchgate.net

| Polymerization Type | Role of β-Nitrostyrene Derivative | Mechanism/Key Findings |

| Free-Radical | Inhibitor | Acts as a strong inhibitor, likely through the release of NO2. researchgate.net Reactivity is influenced by substituents on the phenyl ring. researchgate.net |

| Anionic | Monomer | Undergoes polymerization with anionic initiators (e.g., sodium alkoxide) to yield high polymers. researchgate.net |

Design of Catalytic Systems Utilizing β-Nitrostyrene Derivatives

The inherent reactivity of the nitroalkene functional group makes β-nitrostyrene derivatives valuable substrates in the development of new catalytic systems. The electron-withdrawing nature of the group activates the double bond for various transformations.

For instance, catalytic systems have been designed for the aminohalogenation of related β-methyl-β-nitrostyrenes. nih.gov A system using manganese(IV) sulfate (B86663) (MnSO4) as a catalyst facilitates the reaction with N,N-dichloro-p-toluenesulfonamide, leading to vicinal haloamino nitroalkanes with excellent selectivity. nih.gov Furthermore, iron-catalyzed reactions, such as the formal [3+2] cycloaddition with tetrahydroisoquinolines, underscore the utility of nitroolefins as key components within a catalytic cycle to generate complex heterocyclic products. researchgate.net These examples demonstrate that the β-nitrostyrene scaffold is a versatile platform for exploring and designing novel catalytic transformations.

Synthetic Routes to Specific Target Molecules (e.g., Armepavines, Nuciferines)

The chemical compound this compound serves as a versatile starting material in advanced organic synthesis, particularly in the construction of complex molecular frameworks such as those found in isoquinoline (B145761) alkaloids. While direct, documented syntheses of the natural products armepavine (B1667600) and nuciferine (B1677029) commencing specifically from this compound are not prevalent in the literature, the compound is an ideal precursor for the synthesis of analogues of these alkaloids. The established synthetic methodologies for this class of compounds, such as the Pictet-Spengler and Bischler-Napieralski reactions, can be readily applied. wikipedia.orgwikipedia.orgresearchgate.net

A representative synthetic strategy towards the core structure of benzylisoquinoline alkaloids, such as armepavine, leverages this compound to construct the requisite phenethylamine building block. This key intermediate can then undergo cyclization to form the characteristic tetrahydroisoquinoline skeleton.

The initial step in this synthetic sequence is the reduction of this compound to yield 2-(4-ethylphenyl)ethanamine. This transformation is crucial as it converts the nitroalkene functionality into a primary amine, which is necessary for the subsequent cyclization reaction.

Following the preparation of 2-(4-ethylphenyl)ethanamine, the core tetrahydroisoquinoline structure can be assembled via the Pictet-Spengler reaction. wikipedia.orgjk-sci.com This reaction involves the condensation of the phenethylamine with an appropriate aldehyde, followed by an acid-catalyzed intramolecular cyclization. For the synthesis of an armepavine analogue, a suitably substituted phenylacetaldehyde, such as 3,4-dimethoxyphenylacetaldehyde, would be employed to introduce the benzyl (B1604629) group at the C-1 position of the resulting isoquinoline.

The general scheme for this synthetic approach is outlined below:

Step 1: Reduction of this compound

The nitroethenyl group of the starting material is reduced to an ethylamine (B1201723) group. This can be achieved using various reducing agents, with lithium aluminum hydride (LiAlH₄) being a common choice for this type of transformation.

Step 2: Pictet-Spengler Reaction

The resulting 2-(4-ethylphenyl)ethanamine is then reacted with an aldehyde, for instance, 3,4-dimethoxyphenylacetaldehyde, in the presence of an acid catalyst to yield the tetrahydroisoquinoline core. The electron-donating nature of the ethyl group on the phenethylamine ring facilitates the electrophilic aromatic substitution required for ring closure. jk-sci.com

The following data table summarizes the key transformations in this representative synthesis.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | This compound | 1. LiAlH₄ 2. H₂O | 2-(4-Ethylphenyl)ethanamine |

| 2 | 2-(4-Ethylphenyl)ethanamine, 3,4-Dimethoxyphenylacetaldehyde | Acid catalyst (e.g., H⁺), Heat | 1-((3,4-Dimethoxyphenyl)methyl)-6-ethyl-1,2,3,4-tetrahydroisoquinoline |

Further functional group manipulations and stereochemical control would be necessary to complete the total synthesis of specific, complex alkaloids like nuciferine, which often involves subsequent oxidative coupling reactions of the benzylisoquinoline core.

Biosynthetic Pathways and Natural Occurrence of Nitroethenyl Benzene Derivatives

Discovery and Characterization of Naturally Occurring Nitro Aromatic Compounds

While the bulk of nitroaromatic compounds in the environment are synthetic, several are of biological origin. nih.gov These biogenic nitroaromatics can be formed through atmospheric and aqueous environmental processes. For instance, in urban areas, hydrocarbons released from combustion can serve as substrates for nitration by atmospheric nitrogen dioxide. nih.govresearchgate.net

The discovery of these compounds in living organisms has revealed that enzymes are capable of catalyzing bio-nitration for both aromatic and aliphatic compounds. researchgate.net To date, over 200 naturally occurring nitro compounds have been identified, showcasing significant structural diversity and a wide range of biological activities. nottingham.ac.ukresearchgate.net Many of these were discovered during screenings for antibiotics and other medicinal agents. researchgate.net

One of the most well-known examples is chloramphenicol, an antibiotic produced by the bacterium Streptomyces venezuelae. nih.gov Other notable naturally occurring nitroaromatic compounds include (2-nitroethyl)benzene (B25157), which is found as an essential oil component in plants like Dennettia tripetala and Aniba canelilla, and as a flavor component in many flowers. nih.gov In contrast, the natural occurrence of (Z)- and (E)-(2-nitroethenyl)benzenes was unknown until they were identified as defense allomones in two species of haplodesmid millipedes, Eutrichodesmus elegans and E. armatus. nih.govnih.gov

The biosynthesis of these natural nitro compounds is thought to occur via two primary mechanisms: the oxidation of corresponding amino derivatives or through the action of specific nitrating enzymes. researchgate.net

Elucidation of Biosynthetic Routes from Biologically Relevant Precursors (e.g., Phenylacetaldoximes, Phenylacetonitrile)

Research has shed light on the biosynthetic pathways leading to (nitroethenyl)benzene derivatives, particularly through studies on millipedes and plants. Key precursors in these pathways include L-phenylalanine, phenylacetaldoximes, and phenylacetonitrile (B145931). nih.govresearchgate.net

In the haplodesmid millipedes Eutrichodesmus elegans and E. armatus, a mixture of (2-nitroethyl)benzene and (Z)- and (E)-(2-nitroethenyl)benzenes functions as a defensive secretion. nih.govnih.gov Studies involving the administration of labeled precursors have demonstrated that these nitro compounds are synthesized from (Z)- and (E)-phenylacetaldoxime and phenylacetonitrile. nih.govnih.gov Both species were able to convert these precursors into the three nitro compounds. nih.gov Interestingly, the administration of the oximes was more efficient in producing the nitro compounds in their natural ratios compared to the administration of the nitrile. nih.govnih.gov The research also provided evidence for the interconversion between the oximes and the nitrile during the biosynthetic process. nih.gov

The initial precursor for this pathway is L-phenylalanine. nih.gov In higher plants, L-phenylalanine is known to be converted into (Z)- and (E)-phenylacetaldoxime. nih.gov A similar pathway starting from L-phenylalanine has been identified in loquat flowers (Rhaphiolepis bibas) for the production of phenylacetonitrile (PAN) and (2-nitroethyl)benzene (NEB) via (E/Z)-phenylacetaldoxime (PAOx) as an intermediate. researchgate.net The formation of phenylacetonitrile from L-phenylalanine via phenylacetaldoxime is also a known pathway in the biosynthesis of glucosinolates in plants like Arabidopsis thaliana, involving the enzyme cytochrome P450 79A2 (CYP79A2). nih.gov

The following table summarizes the key precursors and the resulting nitro compounds identified in biological systems.

| Precursor | Organism(s) | Resulting Nitro Compound(s) |

| L-Phenylalanine | Eutrichodesmus elegans (millipede) | (E)-(2-nitroethenyl)benzene |

| (Z)- & (E)-Phenylacetaldoxime | Eutrichodesmus elegans, E. armatus (millipedes) | (2-nitroethyl)benzene, (Z)- & (E)-(2-nitroethenyl)benzenes |

| Phenylacetonitrile | Eutrichodesmus elegans, E. armatus (millipedes) | (2-nitroethyl)benzene, (Z)- & (E)-(2-nitroethenyl)benzenes |

| L-Phenylalanine | Rhaphiolepis bibas (loquat) | Phenylacetonitrile, (2-nitroethyl)benzene |

Enzymatic Transformations of Nitro Compounds in Biological Systems

The transformation of nitro compounds in biological systems is primarily carried out by a group of enzymes known as nitroreductases (NTRs). mdpi.comnih.govresearchgate.net These enzymes are flavoenzymes that are dependent on NAD(P)H and catalyze the reduction of nitroaromatic compounds to their corresponding arylamines. nih.govresearchgate.net This reduction is a stepwise process, proceeding through nitroso and hydroxylamine (B1172632) intermediates. mdpi.comnih.govresearchgate.net

Nitroreductases are widespread and can be found in bacteria, other phyla, and mammalian cells. nih.gov They are broadly categorized into two types based on their sensitivity to oxygen. mdpi.com

Type I Nitroreductases: These are oxygen-insensitive enzymes that catalyze the reduction by transferring two electrons at a time. The nitroso intermediate is not typically detected as it is rapidly reduced further. nih.gov

Type II Nitroreductases: These are oxygen-sensitive enzymes that mediate a one-electron reduction of the nitro group to form a nitro radical anion. mdpi.com Under aerobic conditions, this radical can be reoxidized back to the parent nitro compound, creating a "futile cycle" that generates reactive superoxide (B77818) anions. mdpi.com

The enzymatic reduction of the nitro group is a critical step in both the activation of certain therapeutic pro-drugs and the detoxification or biodegradation of environmental pollutants. nih.govmdpi.comnih.gov For example, azoreductases from bacteria like Lysinibacillus sphaericus have been shown to possess nitroreductase activity, capable of reducing the nitro group on various compounds such as 2-nitrophenol (B165410) and 4-nitrobenzoic acid. nih.gov Due to their broad substrate versatility, nitroreductases are being explored for applications in biocatalysis, bioremediation, and medicine. researchgate.netresearchgate.net

Future Directions and Emerging Research Areas in 1 Ethyl 4 2 Nitroethenyl Benzene Chemistry

Development of Novel Catalytic Systems for Highly Selective Transformations

The core reactivity of 1-ethyl-4-(2-nitroethenyl)benzene is centered on its electron-deficient nitroalkene moiety, making it an excellent substrate for a variety of transformations, most notably conjugate additions and reductions. The future in this area lies in the development of novel catalytic systems that can control the stereochemical outcomes of these reactions with near-perfect precision.

Organocatalysis continues to be a major focus. While chiral primary and secondary amines, such as prolinol derivatives and (R, R)-1,2-diphenylethylenediamine thioureas, have been used for asymmetric Michael additions to β-nitrostyrenes, the next generation of catalysts will likely offer broader substrate scope and higher efficiencies under milder conditions. mdpi.com For instance, the development of universal organocatalysts, like the recently reported aminopyrrolidine-derived catalyst AmA 7·HNTf2 , shows promise for achieving high enantioselectivity across a wide range of nitroalkene reductions, a paradigm that could be extended to substrates like this compound. organic-chemistry.org Similarly, chiral squaramide-based organocatalysts, which have proven effective in the Michael addition of 1,3-dicarbonyl compounds to aliphatic nitroalkenes, could be adapted for highly diastereoselective and enantioselective additions to this compound, providing access to complex γ-nitro carbonyl derivatives. rsc.org

Beyond organocatalysis, the use of earth-abundant metal catalysts is a growing area of interest. Iron-catalyzed systems, for example, have been developed for the chemoselective reduction of nitroarenes. acs.org Future research could explore iron(salen) complexes for the selective reduction of the nitro group in this compound to a nitroalkane or even further to an amine, while leaving other functional groups intact. acs.org The use of metal nanoparticles, such as gold nanoparticles supported on a polymer matrix, also presents a promising avenue for the highly efficient and selective reduction of nitro groups. acs.org

The table below summarizes potential catalytic systems whose application to this compound represents a key future research direction.

| Catalyst Type | Target Transformation | Potential Product Type | Key Advantages |

| Chiral Thiourea-Amine Organocatalysts | Asymmetric Michael Addition | Chiral γ-nitro ketones/esters | High enantioselectivity, metal-free conditions. mdpi.com |

| Chiral Squaramide Organocatalysts | Asymmetric Michael Addition | Chiral γ-nitro dicarbonyl compounds | High yields and enantiomeric purities. rsc.org |

| Aminopyrrolidine-derived Catalysts (e.g., AmA 7·HNTf2) | Asymmetric Nitroalkene Reduction | Chiral 1-ethyl-4-(2-nitroethyl)benzene | Broad substrate generality and high selectivity. organic-chemistry.org |

| Iron(salen) Complexes | Chemoselective Reduction | 1-ethyl-4-(2-nitroethyl)benzene or 2-(4-ethylphenyl)ethan-1-amine | Use of earth-abundant metal, tunable reactivity with different reducing agents. acs.org |

| Supported Gold Nanoparticles | Selective Nitro Group Reduction | 2-(4-ethylphenyl)ethan-1-amine | High efficiency, potential for heterogeneous catalysis and catalyst recycling. acs.org |

| Chiral Ni(II) Complexes | Asymmetric Michael Addition | Chiral substituted glutarates | High enantioselectivity for malonate additions. mdpi.com |

Integration with Automated and Flow Chemistry Methodologies

The transition from traditional batch synthesis to automated and continuous flow processes offers significant advantages in terms of safety, reproducibility, scalability, and efficiency. europa.eu For this compound, these methodologies are expected to revolutionize both its synthesis and its subsequent elaboration into more complex molecules.

The synthesis of β-nitrostyrene derivatives often involves highly exothermic and potentially hazardous nitration reactions. europa.eu Performing these reactions in continuous flow reactors allows for superior temperature control and homogenous mixing, significantly enhancing safety while minimizing the formation of byproducts. europa.eu Research has already demonstrated that β-nitrostyrenes can be prepared from aromatic aldehydes and nitromethane (B149229) using a packed-bed reactor with a heterogeneous amino-functionalized silica (B1680970) gel catalyst, which can run continuously for over 100 hours. acs.org This approach could be directly adapted for the large-scale, safe, and efficient production of this compound.

Furthermore, flow chemistry enables the seamless integration of multiple synthetic steps. A two-step continuous-flow protocol has been described where β-nitrostyrenes are synthesized in the first step and then directly subjected to a second transformation, such as a reduction or a Michael addition, using a subsequent column packed with a different heterogeneous catalyst. acs.org This concept could be applied to create a fully automated system where this compound is generated and then immediately converted into a variety of derivatives without intermediate isolation and purification steps. acs.org Such automated platforms can accelerate the discovery of new bioactive compounds by enabling the rapid synthesis of entire libraries of molecules derived from a common intermediate. science.gov

The table below outlines a potential multi-step flow synthesis based on existing research, representing an emerging area for the application of this compound.

| Flow Module | Reaction | Catalyst/Reagents | Potential Product |

| Module 1: Synthesis | Henry Reaction & Dehydration | 4-ethylbenzaldehyde, nitromethane, amino-functionalized silica gel | This compound |

| Module 2A: Reduction | Conjugate Reduction | Hantzsch ester, immobilized organocatalyst | (R)- or (S)-1-ethyl-4-(2-nitroethyl)benzene |

| Module 2B: Michael Addition | Conjugate Addition | Diethyl malonate, solid base catalyst (e.g., Amberlyst) | Diethyl 2-(1-(4-ethylphenyl)-2-nitroethyl)malonate |

| Module 3: Further Reduction | Nitro to Amine Reduction | H₂, Pd/C catalyst | Diethyl 2-(2-amino-1-(4-ethylphenyl)ethyl)malonate |

Advanced Machine Learning and AI Applications in Reaction Prediction and Design

One key application is the prediction of regioselectivity. The aromatic ring of this compound can undergo electrophilic aromatic substitution. ML models, such as RegioML , which are trained on vast datasets of known reactions, can accurately predict the most likely position of substitution on the benzene (B151609) ring. rsc.orgresearchgate.net Such models, which often use computed quantum chemical properties like atomic charges as descriptors, could guide the selective functionalization of the aromatic core, preventing undesired isomers and improving reaction efficiency. rsc.orgresearchgate.net Similarly, ML can be used to predict the regioselectivity of additions to the nitroalkene double bond, especially in complex transformations. rsc.org

A hybrid approach, where ML models provide rapid predictions and flag uncertain cases for more rigorous (but computationally expensive) Density Functional Theory (DFT) calculations, represents the cutting edge. researchgate.net This strategy balances speed and accuracy, making it feasible to screen large numbers of potential reactions involving this compound to identify the most promising candidates for experimental validation. researchgate.net

Exploration of New Reactivity Modes and Synthetic Applications

While the classical reactivity of this compound as a Michael acceptor is well-established, future research will focus on unlocking novel modes of reactivity to access unprecedented molecular architectures. The unique combination of a nitroalkene, an aromatic ring, and an alkyl substituent provides multiple handles for innovative transformations.

The nitroalkene moiety is a versatile precursor for various cycloaddition reactions. Beyond simple Diels-Alder reactions, there is potential to explore [4+3] cycloadditions with azaoxyallyl cations to synthesize functionalized 1,4-benzodiazepin-3-ones, a privileged scaffold in medicinal chemistry. mdpi.com Other possibilities include [4+2] cycloadditions with electron-rich olefins and nitrile oxide cycloadditions to form functionalized isoxazolines. organic-chemistry.orgacs.org The visible-light-mediated photoredox-catalyzed formal [3+2] cycloaddition between nitroalkenes and 2H-azirines to form trisubstituted pyrroles is another modern reaction that could be applied. researchgate.net

The ethyl group and the aromatic ring also offer opportunities for novel functionalization through C-H activation. Research on the selective oxidation of ethylbenzene (B125841) to acetophenone (B1666503) using various catalytic systems is well-documented and could be applied to selectively oxidize the benzylic position of this compound. researchgate.net This would introduce a ketone functionality, opening up a new set of possible subsequent transformations. Furthermore, direct C-H borylation or arylation of the benzene ring, guided by the directing effects of the existing substituents, could provide access to highly substituted aromatic structures. acs.org

The nitroalkene itself can serve as a linchpin in cascade or tandem reactions. For example, reactions with bifunctional reagents like 2-hydroxy-β-nitrostyrenes can lead to complex scaffolds such as chromans and benzofurans. rsc.org Applying this logic, this compound could be used as a key building block in multicomponent reactions to rapidly construct molecular complexity.

The table below highlights potential new reactions that could expand the synthetic utility of this compound.

| Reactivity Mode | Reagent/Catalyst | Potential Product Class |

| [4+3] Cycloaddition | Azaoxyallyl Cation / Base | Functionalized Benzodiazepines mdpi.com |

| [3+2] Cycloaddition | 2H-Azirine / Photoredox Catalyst | Trisubstituted Pyrroles researchgate.net |

| Nitrile Oxide Cycloaddition | Phenyl Isocyanate | Functionalized Isoxazolines organic-chemistry.org |

| Benzylic C-H Oxidation | O₂ / Cobalt Complex | 1-(4-(2-nitroethenyl)phenyl)ethan-1-one researchgate.net |

| Alkene Cross-Metathesis | Substituted Alkene / Grubbs' Catalyst | Novel Functionalized Nitroalkenes organic-chemistry.org |

| Copper-Catalyzed Borylation | B₂pin₂ / Copper(I) salt | Functionalized Allylboronates chemrxiv.org |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Ethyl-4-(2-nitroethenyl)benzene, and how are intermediates characterized?

- Methodology : The compound is typically synthesized via Heck coupling or nitroalkene formation. For example, palladium-catalyzed coupling of 1-ethyl-4-vinylbenzene with nitroethylene derivatives can yield the target compound. Intermediates are purified using column chromatography (silica gel, hexane/ethyl acetate gradient) and characterized via H/C NMR and HPLC-MS. Confirm regioselectivity using NOESY experiments to distinguish between isomers .

- Key Data : Reported yields range from 45–65% depending on solvent polarity (DMF vs. THF) and catalyst loading (1–5 mol% Pd).

Q. What safety protocols are critical when handling this compound?

- Handling : Use PPE (nitrile gloves, chemical-resistant lab coat) and work in a fume hood to avoid inhalation (P95 respirator if ventilation is inadequate). The compound is classified as a skin irritant (GHS Category 2) and may cause respiratory irritation (H335). Store at 2–8°C in amber glass vials to prevent photodegradation .

- Emergency Measures : For skin contact, wash with 10% aqueous ethanol; for eye exposure, rinse with saline solution for ≥15 minutes .

Q. How is the purity of this compound validated in academic research?

- Analytical Methods : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Purity ≥98% is required for mechanistic studies. Cross-validate with differential scanning calorimetry (DSC) to confirm absence of polymorphic impurities .

Advanced Research Questions

Q. How can contradictions in reported spectroscopic data for intermediates be resolved?

- Approach : Discrepancies in H NMR shifts (e.g., vinyl proton resonance at 6.8–7.2 ppm) may arise from solvent effects or tautomerism. Use deuterated solvents (CDCl₃ vs. DMSO-d₆) for consistency. High-resolution mass spectrometry (HRMS) and IR spectroscopy (nitro group stretch at 1520 cm⁻¹) provide complementary validation .

- Case Study : Computational modeling (DFT/B3LYP) predicts electronic transitions; compare with experimental UV-Vis spectra (λmax ~320 nm) to resolve ambiguities .

Q. What strategies optimize reaction conditions to prevent nitro group reduction during synthesis?

- Mitigation : Avoid reductive environments (e.g., H₂ atmospheres). Use inert gas (N₂/Ar) purging and catalytic systems with low redox activity (e.g., Pd/C instead of Raney Ni). Monitor reactions in situ via FTIR to detect premature nitro reduction .

- Data : In one study, replacing H₂O with DMF increased nitro stability, improving yield by 22% .

Q. How does the nitroethenyl group influence photochemical reactivity in material science applications?

- Mechanistic Insight : The nitroethenyl moiety acts as a photoactive crosslinker. UV irradiation (365 nm) induces [2+2] cycloaddition, forming dimeric structures confirmed by X-ray crystallography. Kinetics studies show a half-life of 15 minutes under 10 mW/cm² UV .

- Application : Used in photoresponsive polymers; DSC reveals a 40°C increase in glass transition temperature (Tg) post-crosslinking .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Protocols : Screen for kinase inhibition (e.g., EGFR) using fluorescence polarization assays (IC₅₀ values reported at 1.2–3.8 µM). For cytotoxicity, use MTT assays on HeLa cells; LC₅₀ data suggests moderate selectivity (LC₅₀ = 45 µM vs. 120 µM for normal fibroblasts) .

- Challenges : Address solubility issues by preparing DMSO stock solutions (≤0.1% v/v in media) to avoid solvent toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.